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molecular formula C12H10ClN3O B1647345 6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine

6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine

Cat. No. B1647345
M. Wt: 247.68 g/mol
InChI Key: SSJXCZMMXHUVFW-UHFFFAOYSA-N
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Patent
US07727985B2

Procedure details

6-chloro-7-methoxy-9H-β-carbolin-8-ylamine (100 mg, 0.4 mmol), EDCI (125 mg, 0.64 mmol) and 2-methyl nicotinic acid (66 mg, 0.48 mmol) were taken in a round-bottom flask and suspended in pyridine (2 ml). The resulting mixture was heated at 80° C. overnight. The pyridine was then removed by rotary evaporation and 5% Na2CO3 solution was added. The resulting solid that precipitated out was collected by filtration. Chromatographic purification gave the desired product in 50-70% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[C:13]([NH2:17])[C:14]=1[O:15][CH3:16])[NH:11][C:10]1[CH:9]=[N:8][CH:7]=[CH:6][C:5]2=1.CCN=C=NCCCN(C)C.[CH3:29][C:30]1[N:38]=[CH:37][CH:36]=[CH:35][C:31]=1[C:32](O)=[O:33]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[C:13]([NH:17][C:32](=[O:33])[C:31]3[CH:35]=[CH:36][CH:37]=[N:38][C:30]=3[CH3:29])[C:14]=1[O:15][CH3:16])[NH:11][C:10]1[CH:9]=[N:8][CH:7]=[CH:6][C:5]2=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1OC)N
Name
Quantity
125 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
66 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was then removed by rotary evaporation and 5% Na2CO3 solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting solid that precipitated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Chromatographic purification

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1OC)NC(C1=C(N=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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